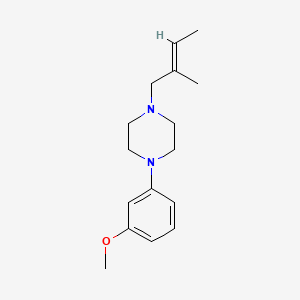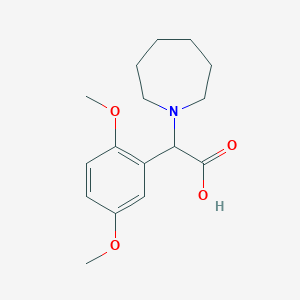![molecular formula C19H27FN4 B5465464 1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)
1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine, also known as FMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP belongs to the class of piperazine compounds and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of 1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine is not fully understood. However, it is believed that this compound acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This compound also modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. The modulation of these receptors is thought to underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. This compound can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. Additionally, this compound can reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain.
実験室実験の利点と制限
1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be scaled up for large-scale production. This compound has also shown promising results in various preclinical studies, indicating its potential therapeutic applications. However, this compound has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully.
将来の方向性
There are several future directions for 1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine research. One direction is to investigate its potential therapeutic applications in clinical trials. Another direction is to further elucidate its mechanism of action and identify potential molecular targets. Additionally, the development of this compound analogs with improved pharmacokinetic properties and therapeutic efficacy is another future direction for this compound research.
Conclusion
In conclusion, this compound is a novel compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has shown promising results in various preclinical studies. This compound's mechanism of action is not fully understood, but it is believed to modulate several neurotransmitter receptors involved in mood regulation and cognitive function. This compound has several advantages for lab experiments, but further research is needed to fully elucidate its therapeutic potential. There are several future directions for this compound research, including clinical trials, identifying molecular targets, and developing analogs with improved pharmacokinetic properties.
合成法
The synthesis of 1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine involves the reaction of 1-(3-fluorobenzyl)-4-chloropiperazine with 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be scaled up for large-scale production.
科学的研究の応用
1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine has shown potential therapeutic applications in various preclinical studies. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in animal models of Parkinson's disease.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4/c1-3-7-24-16(2)18(13-21-24)15-23-10-8-22(9-11-23)14-17-5-4-6-19(20)12-17/h4-6,12-13H,3,7-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUDIBUXHPKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CN2CCN(CC2)CC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(diethylamino)methyl]-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5465388.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]azocane](/img/structure/B5465389.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5465400.png)
![N-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5465408.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5465413.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465419.png)
![5-pyrazolo[1,5-a]pyridin-7-ylpyrazin-2-amine](/img/structure/B5465422.png)
![(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide](/img/structure/B5465439.png)
![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)

![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B5465471.png)
